7-Fluoro-6-hydroxybenzofuran
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Overview
Description
7-Fluoro-6-hydroxybenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of a fluorine atom at the 7th position and a hydroxyl group at the 6th position makes this compound unique. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benzofuran compounds, including 7-Fluoro-6-hydroxybenzofuran, are known to interact with various biological targets. They have been found to be particularly effective in interacting with the α4β2 nicotinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, the α4β2 nicotinic acetylcholine receptor. The compound’s aromatic portion mainly interacts with the minus side of the receptor binding site . The hydrophilic substituents, such as the hydroxy group, also play a significant role in this interaction .
Biochemical Pathways
Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the wide range of biological activities exhibited by benzofuran compounds . For instance, the compound may exert anti-tumor effects by interfering with cell proliferation or inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-hydroxybenzofuran can be achieved through various methods. One common approach involves the cyclization of 2-hydroxy-4-fluorobenzaldehyde with chloroacetic acid, followed by the formation of the 7-fluoro-6-methoxybenzofuran in acetic anhydride. The final step involves demethylation using sodium 1-dodecanethiolate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and cost-effective processes. The optimized process includes the reaction of 2-hydroxy-4-fluorobenzaldehyde with chloroacetic acid, followed by cyclization and demethylation steps. This method is safe, environmentally benign, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-hydroxybenzofuran undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydrobenzofuran derivative.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 7-fluoro-6-oxo-benzofuran.
Reduction: Formation of 7-fluoro-6-hydroxy-dihydrobenzofuran.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-6-hydroxybenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Comparison with Similar Compounds
6-Hydroxybenzofuran: Lacks the fluorine atom, resulting in different biological activities and properties.
7-Fluoro-5-hydroxybenzofuran: The hydroxyl group is at the 5th position, leading to variations in reactivity and biological activity.
7-Fluoro-4-hydroxybenzofuran: The hydroxyl group is at the 4th position, affecting its chemical and biological properties.
Uniqueness: 7-Fluoro-6-hydroxybenzofuran is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a therapeutic agent and a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
7-fluoro-1-benzofuran-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVONNIBOPJKZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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